5,6-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole
Overview
Description
5,6-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of the tetrazole moiety in this compound further enhances its biological activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to react ortho-phenylenediamine with 5-phenyltetrazole in the presence of a suitable oxidizing agent such as sodium metabisulfite under mild conditions . The reaction is usually carried out in a mixture of solvents, and the product is purified using hexane and water washes .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5,6-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The tetrazole moiety also contributes to the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-1H-benzimidazole: Lacks the tetrazole moiety, resulting in different biological activity.
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole: Similar structure but without the methyl groups at positions 5 and 6.
Uniqueness
The presence of both the benzimidazole and tetrazole moieties in 5,6-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole makes it unique. The combination of these two functional groups enhances its biological activity and allows for a broader range of applications compared to similar compounds .
Properties
IUPAC Name |
5,6-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-11-8-14-15(9-12(11)2)19-16(18-14)10-24-17-20-21-22-23(17)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALPTNGLHKNZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CSC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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